Cas no 63492-82-0 ((S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate)

(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a chiral tetrahydroquinoline derivative with applications in pharmaceutical and organic synthesis. Its stereospecific structure makes it a valuable intermediate for the preparation of biologically active compounds, particularly in the development of enantioselective catalysts and medicinal agents. The methyl ester group enhances solubility and reactivity, facilitating further functionalization. This compound exhibits high purity and stability, ensuring consistent performance in synthetic workflows. Its rigid tetrahydroquinoline scaffold provides a versatile framework for constructing complex heterocyclic systems. The (S)-enantiomer is particularly useful in asymmetric synthesis, offering precise control over stereochemical outcomes in target molecules.
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate structure
63492-82-0 structure
Product name:(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
CAS No:63492-82-0
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD00798225
CID:500986
PubChem ID:6927640

(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
    • (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester
    • 2-Quinolinecarboxylicacid, 1,2,3,4-tetrahydro-, methyl ester, (2S)-
    • methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
    • (S)-1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER
    • (S)-2-(methoxycarbonyl)tetrahydroquinoline
    • 1,2,3,4-tetrahydroquinoline-2S-carboxylic acid methyl ester
    • methyl (S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
    • SCHEMBL7433964
    • Q-103211
    • AKOS006272541
    • PS-17879
    • DTXSID10426116
    • Q-103210
    • (S)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester, AldrichCPR
    • 63492-82-0
    • AC-6480
    • A8741
    • (S)-methyl1,2,3,4-tetrahydroquinoline-2-carboxylate
    • MDL: MFCD00798225
    • Inchi: InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1
    • InChI Key: ACEPYLDNGYGKDY-JTQLQIEISA-N
    • SMILES: COC(=O)[C@@H]1CCC2=CC=CC=C2N1

Computed Properties

  • Exact Mass: 191.09500
  • Monoisotopic Mass: 191.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.125±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 315 °C at 760 mmHg
  • Flash Point: 144.3 °C
  • Refractive Index: 1.532
  • Solubility: Slightly soluble (3.4 g/l) (25 º C),
  • PSA: 38.33000
  • LogP: 1.72430

(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1298360-5G
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
63492-82-0 97%
5g
$1730 2024-07-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S927747-25mg
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
63492-82-0 95%
25mg
¥900.00 2022-08-31
Chemenu
CM144216-10g
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
63492-82-0 95%
10g
$*** 2023-05-30
eNovation Chemicals LLC
Y1298360-1G
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
63492-82-0 97%
1g
$555 2024-07-21
eNovation Chemicals LLC
Y1298360-10G
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
63492-82-0 97%
10g
$2945 2024-07-21
eNovation Chemicals LLC
D505575-10g
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid Methyl ester
63492-82-0 97%
10g
$4500 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8627-100.0mg
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
63492-82-0 97%
100.0mg
¥745.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8627-1g
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
63492-82-0 97%
1g
¥3240.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8627-5g
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
63492-82-0 97%
5g
¥10044.0 2024-04-18
eNovation Chemicals LLC
D505575-100mg
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid Methyl ester
63492-82-0 97%
100mg
$215 2025-02-26

Additional information on (S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

(S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate: A Comprehensive Overview

(S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate, also known by its CAS number 63492-82-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are derivatives of quinoline with a partially saturated ring structure. The (S) configuration indicates that the chiral center at the second position of the tetrahydroquinoline ring is in the S configuration. The methyl ester group attached to the carboxylic acid moiety further distinguishes this compound from its related analogs.

The structure of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate consists of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The tetrahydro portion refers to the partial saturation of the quinoline ring system. The carboxylate group is esterified with a methyl group, which plays a crucial role in modulating the compound's physical and chemical properties. This esterification not only affects solubility but also influences bioavailability when considering potential pharmaceutical applications.

Recent studies have highlighted the potential of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate in drug discovery and development. Researchers have explored its role as a precursor for more complex molecules with therapeutic potential. For instance, the compound has been investigated as a building block for constructing bioactive compounds targeting various disease states such as cancer and neurodegenerative disorders.

In terms of synthesis, several methods have been reported for the preparation of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate. One common approach involves the use of chiral catalysts to achieve high enantiomeric excess during the formation of the chiral center. This ensures that the (S) configuration is retained throughout subsequent reactions. Additionally, advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound.

The pharmacological profile of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate has been studied extensively. Preclinical data suggest that it exhibits moderate activity against certain cancer cell lines due to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Furthermore, studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Another area of interest is the application of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as an active layer material in organic photovoltaics (OPVs) due to its ability to absorb light across a broad spectrum.

In conclusion, (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate (CAS No. 63492-82-0) is a versatile compound with promising applications across multiple disciplines. Its structural features and stereochemistry make it an attractive target for further research and development in drug discovery and materials science.

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Amadis Chemical Company Limited
(CAS:63492-82-0)(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
A8741
Purity:99%/99%/99%/99%
Quantity:10.0g/5.0g/1.0g/500.0mg
Price ($):1960.0/1153.0/372.0/245.0